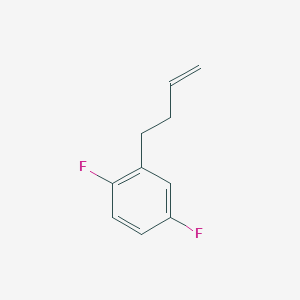

4-(2,5-Difluorophenyl)-1-butene

Description

Significance of Fluorinated Organic Compounds in Synthetic Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. chemdict.com Fluorine's high electronegativity, second only to neon, and its relatively small van der Waals radius allow it to act as a bioisostere for a hydrogen atom or a hydroxyl group, while significantly modifying the electronic nature of the parent molecule. This unique combination of properties often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nih.gov Consequently, fluorinated compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The strategic placement of fluorine atoms, as seen in the 2,5-difluorophenyl moiety of the title compound, can create specific electronic environments that influence reactivity and intermolecular interactions.

Overview of Alkenyl-Substituted Aryl Compounds in Chemical Research

Alkenyl-substituted aryl compounds are a versatile class of molecules that serve as crucial building blocks in organic synthesis. The presence of both an aromatic ring and a carbon-carbon double bond provides two reactive sites that can be selectively functionalized. The alkene moiety can participate in a wide array of reactions, including hydrogenation, hydroboration, and various cycloadditions. masterorganicchemistry.comtcichemicals.com The aryl group, on the other hand, can undergo electrophilic aromatic substitution or be activated for cross-coupling reactions. The interplay between these two functional groups can lead to the synthesis of complex molecular architectures. Furthermore, the electronic properties of the aryl ring can influence the reactivity of the alkenyl side chain, and vice versa.

Research Perspectives on 4-(2,5-Difluorophenyl)-1-butene as a Model Compound and Synthetic Intermediate

This compound represents a valuable scaffold for investigating the effects of fluorine substitution on the reactivity of an alkenyl-aryl system. The specific 2,5-difluoro substitution pattern creates a unique electronic and steric environment around the aromatic ring, which can influence the outcomes of reactions at both the aromatic and olefinic sites.

As a model compound , it can be utilized in studies focused on:

Catalytic Hydrogenation: Investigating the influence of the difluorophenyl group on the rate and selectivity of the reduction of the butene double bond. tcichemicals.comresearchgate.net

Hydroboration-Oxidation: Studying the regioselectivity and stereoselectivity of the addition of boranes across the double bond, and how the electron-withdrawing nature of the fluorinated ring affects this transformation. masterorganicchemistry.com

Cross-Coupling Reactions: Although the C-F bond is generally strong, the presence of two fluorine atoms may activate the aromatic ring for certain types of cross-coupling reactions under specific catalytic conditions.

As a synthetic intermediate , this compound holds potential for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The difluorophenyl motif is present in a number of bioactive compounds. For instance, the structurally related 2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl) butan-2,3-diols have been investigated as antifungal agents. researchgate.net The butene chain of this compound can be functionalized to introduce additional pharmacophores, potentially leading to the discovery of new therapeutic agents. The development of novel N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective dopamine (B1211576) D3 receptor ligands highlights the utility of butenyl linkers in drug design. nih.gov

Physicochemical Properties and Synthesis

Based on available data and analogous structures, the key properties of this compound are summarized below.

| Property | Value |

| CAS Number | 951892-23-2 chemdict.com |

| Molecular Formula | C₁₀H₁₀F₂ |

| Molecular Weight | 168.18 g/mol |

| InChI Key | KHZFQRYLWOYQEE-UHFFFAOYSA-N |

While specific, detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature, a plausible synthetic route can be inferred from established organometallic reactions. A likely approach would involve a Grignard reaction between a 2,5-difluorophenylmagnesium halide and 4-bromo-1-butene. This method is a standard and effective way to form carbon-carbon bonds between aryl and alkyl groups.

Structure

3D Structure

Properties

IUPAC Name |

2-but-3-enyl-1,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h2,5-7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZFQRYLWOYQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of 4 2,5 Difluorophenyl 1 Butene Transformations

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms, providing a molecular-level view of transition states, reaction pathways, and the factors that control reactivity. Through the application of quantum mechanical calculations, researchers can model the behavior of molecules and predict their properties with remarkable accuracy.

Density Functional Theory (DFT) Studies on Transition States and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It allows for the accurate calculation of molecular geometries, energies, and other properties, making it an invaluable tool for exploring reaction mechanisms. In the context of 4-(2,5-difluorophenyl)-1-butene, DFT can be employed to map out the potential energy surface of a given reaction, identifying the low-energy pathways that connect reactants to products.

A key application of DFT is the location and characterization of transition states, which are the high-energy intermediates that represent the bottleneck of a reaction. By calculating the energy and geometry of the transition state, chemists can determine the activation energy of a reaction, a critical factor in determining its rate. For instance, in a hypothetical isomerization reaction of this compound, DFT could be used to model the transition state and predict the energetic barrier for the reaction to occur.

Table 1: Representative DFT-Calculated Energy Profile for a Hypothetical Isomerization of this compound

| Species | Relative Energy (kcal/mol) |

| This compound (Reactant) | 0.0 |

| Transition State | +35.2 |

| Isomerized Product | -5.8 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic reactions.

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding chemical reactivity based on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity. A smaller gap generally implies higher reactivity.

For this compound, FMO analysis can be used to predict its reactivity towards various reagents. For example, in a reaction with an electrophile, the HOMO of this compound would interact with the LUMO of the electrophile. The shape and energy of the HOMO would determine the site of electrophilic attack. Conversely, in a reaction with a nucleophile, the LUMO of this compound would be the key orbital, and its characteristics would dictate the regioselectivity of the reaction.

Table 2: Illustrative FMO Energies for this compound and a Generic Electrophile/Nucleophile

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.5 | -0.8 | 5.7 |

| Generic Electrophile | -8.2 | -2.1 | 6.1 |

| Generic Nucleophile | -2.5 | 1.5 | 4.0 |

Note: These energy values are hypothetical and serve to illustrate the application of FMO theory.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. The MEP map provides a color-coded representation of the charge distribution, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). This information is invaluable for predicting the sites of electrophilic and nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high electron density associated with the double bond of the butene chain, making it susceptible to attack by electrophiles. The fluorine atoms on the phenyl ring, being highly electronegative, would create regions of positive potential on the adjacent carbon atoms, potentially influencing the molecule's interaction with nucleophiles.

Simulation of Spectroscopic Parameters for Mechanistic Interpretation

Computational chemistry can also be used to simulate various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By comparing the simulated spectra of proposed intermediates and transition states with experimental data, researchers can gain valuable insights into the reaction mechanism.

For example, if a reaction of this compound is thought to proceed through a specific intermediate, the IR spectrum of that intermediate can be calculated using DFT. If the calculated vibrational frequencies match those observed experimentally (for instance, in a time-resolved IR spectroscopy experiment), it provides strong evidence for the existence of that intermediate. Similarly, calculated NMR chemical shifts can aid in the structural elucidation of transient species formed during a reaction.

Experimental Mechanistic Studies

While computational methods provide a powerful lens for viewing reaction mechanisms, experimental studies are essential for validating theoretical predictions and providing a complete picture of the chemical transformation.

Kinetic Analysis of Reaction Rates

Kinetic analysis involves measuring the rate of a chemical reaction and how it is affected by various factors, such as the concentration of reactants, temperature, and the presence of a catalyst. The data obtained from kinetic studies can be used to determine the rate law of a reaction, which provides information about the molecularity of the rate-determining step.

For a reaction involving this compound, a kinetic study might involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). By performing the reaction under different initial concentrations of the reactants, the order of the reaction with respect to each component can be determined. This information, combined with computational studies, can help to build a comprehensive and validated reaction mechanism.

Table 3: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reagent X] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

Note: This table presents hypothetical data to illustrate the principles of kinetic analysis. Based on this data, the reaction is first order in this compound and zero order in Reagent X.

Isotopic Labeling for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction, thereby elucidating the step-by-step mechanism. wikipedia.orgslideshare.net In this method, one or more atoms in a reactant molecule, such as this compound, are replaced with one of their heavier, non-radioactive (stable) or radioactive isotopes. wikipedia.org Common isotopes used in organic chemistry include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O). By analyzing the position of these isotopic labels in the reaction products and intermediates, chemists can deduce bond-forming and bond-breaking steps. youtube.com

While specific isotopic labeling studies on this compound are not readily found in the reviewed literature, the technique could be applied to understand its various transformations. For instance, to investigate a hydrogenation reaction, one could use deuterium gas (D₂) instead of hydrogen (H₂). The location and stereochemistry of the deuterium atoms in the resulting 1-(2,5-Difluorophenyl)butane would reveal whether the addition occurred on the same side (syn-addition) or opposite sides (anti-addition) of the double bond. wikipedia.org

Similarly, to probe rearrangement mechanisms, a ¹³C label could be placed at a specific carbon atom in the butene chain. Tracking the position of this ¹³C in the products would confirm whether the carbon skeleton remains intact or undergoes rearrangement during the reaction. wikipedia.org

Regioselectivity and Stereoselectivity Investigations

Regioselectivity and stereoselectivity are fundamental concepts in understanding the outcomes of chemical reactions.

Regioselectivity refers to the preference for bond formation at one position over another, leading to one constitutional isomer as the major product. reddit.comyoutube.com

Stereoselectivity describes the preference for the formation of one stereoisomer over another. youtube.com

For this compound, these principles would govern the outcome of addition reactions across its terminal double bond. For example, in a hydrohalogenation reaction (addition of H-X), the regioselectivity can often be predicted by Markovnikov's Rule . This rule states that in the addition of a protic acid to an alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents.

For this compound, the terminal carbon (C1) has two hydrogens, while the adjacent carbon (C2) has one. Therefore, a Markovnikov addition would yield the product where the incoming group (e.g., a halogen) adds to the C2 position, as this proceeds through a more stable secondary carbocation intermediate. An anti-Markovnikov addition, often achieved through radical mechanisms, would result in the group adding to the C1 position.

Stereoselectivity would be a key consideration in reactions that create a new stereocenter. For instance, the hydrogenation of this compound to form 1-(2,5-Difluorophenyl)butane does not create a stereocenter. However, if a reaction introduced a substituent at C2 and a different one at C1, two new stereocenters could be formed, and the reaction's stereoselectivity would determine whether syn- or anti-addition products are favored. youtube.com

Specific Reaction Classes and Their Mechanisms

Olefin Metathesis and Polymerization Mechanisms

Olefin Metathesis Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes like those developed by Grubbs and Schrock. wikipedia.org The generally accepted mechanism, proposed by Hérisson and Chauvin, involves the formation of a four-membered metallacyclobutane intermediate. wikipedia.orgharvard.edu

For this compound, a terminal alkene, several types of metathesis are theoretically possible:

Cross-Metathesis: Reacting this compound with another olefin would lead to a mixture of products. For example, cross-metathesis with styrene (B11656) could yield 1-(2,5-difluorophenyl)-4-phenyl-1,3-butadiene. hrpub.org

Ring-Closing Metathesis (RCM): This is an intramolecular reaction. Since this compound is not a diene, it cannot undergo RCM on its own.

Ring-Opening Metathesis Polymerization (ROMP): This reaction involves a cyclic alkene, so it is not directly applicable to this compound as the monomer.

Polymerization The polymerization of this compound would likely proceed via mechanisms similar to those for styrene and other 1-alkenes. youtube.comyoutube.com The presence of the terminal double bond allows for addition polymerization.

Free-Radical Polymerization: This process is initiated by a radical species, often generated from a molecule like benzoyl peroxide. youtube.com The radical adds to the double bond of a monomer, creating a new radical that can then add to another monomer, propagating the polymer chain. Termination occurs when two radicals combine. youtube.com

Catalytic Polymerization: Using catalysts like Ziegler-Natta or metallocene systems, it is possible to achieve greater control over the polymer's structure (e.g., isotactic or syndiotactic). nih.gov For 1-butene (B85601), regioirregular insertions (2,1-insertions) can impact the polymerization kinetics and often lead to chain termination, resulting in lower molecular weight polymers. nih.gov A similar effect could be anticipated for this compound.

Catalytic Hydrogenation and Hydrofunctionalization Mechanisms

Catalytic Hydrogenation Catalytic hydrogenation is the addition of hydrogen (H₂) across the double bond of an alkene to form a saturated alkane. libretexts.org This reaction is typically carried out using a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgyoutube.com

The mechanism for heterogeneous catalytic hydrogenation involves the following steps:

Adsorption: Both the hydrogen gas and the alkene adsorb onto the surface of the metal catalyst. The H-H bond is weakened or broken in the process. libretexts.orgyoutube.com

Hydrogen Transfer: One hydrogen atom is transferred from the metal surface to one of the carbons of the double bond.

Second Hydrogen Transfer: A second hydrogen atom transfers to the other carbon of the original double bond, resulting in the saturated alkane. libretexts.org

This mechanism results in syn-addition , where both hydrogen atoms add to the same face of the double bond. libretexts.org For this compound, this reaction would yield 1-(2,5-Difluorophenyl)butane .

| Reactant | Catalyst | Product |

| This compound | H₂ / Pd, Pt, or Ni | 1-(2,5-Difluorophenyl)butane |

Hydrofunctionalization Hydrofunctionalization involves the addition of an H-X molecule (where X is a heteroatom group like OR, NR₂, or F) across the double bond. These reactions can be catalyzed by various transition metals. researchgate.netwikipedia.org Nickel-hydride catalyzed processes, for example, are sensitive to the steric and electronic properties of the alkene. nih.gov For aryl-substituted alkenes like styrenes, the regioselectivity of Ni-catalyzed hydrofunctionalization often favors the Markovnikov product due to electronic effects. researchgate.net A similar outcome would be expected for this compound, where the functional group would preferentially add to the C2 position.

Photochemical Reaction Mechanisms (e.g., [2+2] Cycloadditions, Radical Pathways)

Photochemical reactions are initiated by the absorption of light. For alkenes, a common photochemical reaction is the [2+2] cycloaddition to form cyclobutane (B1203170) rings. nih.gov

[2+2] Cycloaddition This reaction can occur between two molecules of the same alkene (homodimerization) or between two different alkenes. For styrenes, which are structurally similar to this compound, visible-light organophotocatalysis can be used to achieve [2+2] cycloadditions. nih.gov The mechanism typically involves the photocatalyst absorbing light and transferring energy to the styrene, promoting it to an excited state. This excited molecule can then react with a ground-state molecule to form the cyclobutane ring. nih.gov For this compound, a homodimerization would be expected to yield a mixture of isomeric 1,2-bis(2-(2,5-difluorophenyl)ethyl)cyclobutanes.

Radical Pathways Photocatalysis can also initiate reactions through radical pathways. For example, the hydroaminoalkylation of styrenes can be achieved via a photocatalytically generated azidyl radical, which abstracts a hydrogen atom to create an α-amino radical. nih.gov This radical then adds to the styrene. A similar radical addition to this compound would likely proceed with the radical adding to the less sterically hindered C1 position, with the resulting benzylic-type radical at C2 being stabilized by the phenyl ring.

Elimination Reaction Pathways and Stereochemical Control

Elimination reactions are processes in which two substituents are removed from a molecule, typically resulting in the formation of a double bond. byjus.commasterorganicchemistry.com The formation of this compound could be achieved via the elimination of a suitable precursor, such as a 1-halo-4-(2,5-difluorophenyl)butane or 4-(2,5-difluorophenyl)butan-1-ol. There are two primary mechanisms for such reactions: E1 and E2. byjus.com

E2 (Bimolecular Elimination): This is a one-step, concerted mechanism where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form the double bond. byjus.com The reaction rate depends on the concentration of both the substrate and the base. The E2 mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. utdallas.edu

E1 (Unimolecular Elimination): This is a two-step mechanism. First, the leaving group departs to form a carbocation intermediate. In the second step, a weak base removes an adjacent proton to form the double bond. byjus.com The rate of this reaction depends only on the concentration of the substrate.

The choice between E1 and E2 is influenced by the substrate, base strength, leaving group, and solvent. To synthesize this compound, one might start with 1-bromo-4-(2,5-difluorophenyl)butane.

| Precursor | Reagents | Probable Mechanism | Product |

| 1-Bromo-4-(2,5-difluorophenyl)butane | Strong, bulky base (e.g., t-BuOK) | E2 | This compound |

| 4-(2,5-Difluorophenyl)butan-2-ol | Strong acid (e.g., H₂SO₄), heat | E1 (via carbocation) | Mixture including this compound and 4-(2,5-Difluorophenyl)-2-butene |

Stereochemical Control In elimination reactions, stereochemistry is crucial. Zaitsev's rule generally predicts that the more substituted (and thus more stable) alkene will be the major product. However, using a sterically hindered (bulky) base, like potassium tert-butoxide (t-BuOK), favors the formation of the less substituted alkene (Hofmann product) by removing the more accessible, less sterically hindered proton. utdallas.edu To favor the formation of this compound (a terminal, less substituted alkene) over its internal isomer, a bulky base would be the preferred reagent.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 2,5 Difluorophenyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy:Covering Proton (¹H) and Carbon (¹³C) NMR for mapping the carbon-hydrogen framework, Fluorine (¹⁹F) NMR to analyze the specific environments of the fluorine atoms, and advanced 2D NMR techniques (like COSY and HMBC) to establish detailed atomic connectivity.

While general principles of these techniques are well-documented for analogous structures like phenyl-butenes and other fluorinated aromatic compounds, specific experimental data such as absorption peaks, chemical shifts (δ), and coupling constants (J) for 4-(2,5-Difluorophenyl)-1-butene are absent from the searched scientific literature and chemical databases. rsc.orgnih.govbeilstein-journals.orgresearchgate.netresearchgate.netucsb.eduhuji.ac.ilpsu.edudocbrown.infonih.govresearchgate.netresearchgate.netrsc.orgspectrabase.comwashington.eduthermofisher.comchemicalbook.comuq.edu.auchemicalbook.comnist.gov

Without access to primary or supplementary research data detailing the spectroscopic characteristics of this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting. The generation of the requested data tables is unachievable due to the absence of the necessary empirical results.

Further research or the publication of experimental work by chemists synthesizing or working with this specific compound would be required before a detailed analytical profile can be compiled.

Diffraction and Microscopy Techniques

Diffraction and microscopy methods are pivotal for understanding the solid-state structure and surface characteristics of chemical compounds.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which may be a liquid or low-melting solid at ambient temperatures, analysis would first require the growth of a suitable single crystal.

Once a crystal is obtained, single-crystal XRD analysis can provide a wealth of structural information. The analysis reveals the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice. researchgate.netmdpi.com For instance, a related but different molecule, 4-N-(4-methylphenyl)amine-4-(3′-pyridyl)-1-butene, was found to be monoclinic with a P21/n space group. researchgate.net Similarly, detailed analysis of fluorinated Blatter radicals confirmed their structures and provided insights into intermolecular packing through XRD. mdpi.com For this compound, XRD would determine the exact bond lengths, bond angles, and torsion angles, confirming the connectivity of the butene chain to the difluorophenyl ring and revealing the conformation of the molecule in the solid state. This data is crucial for understanding intermolecular interactions, such as π-stacking or fluorine-related contacts, that dictate the crystal packing. mdpi.com

| Parameter | Description | Example Value Range |

|---|---|---|

| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). | Triclinic, Monoclinic, etc. |

| Space Group | The specific symmetry group of the crystal structure. | e.g., P-1, P21/n, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell axes and the angles between them. | a, b, c: 5-30 Å; α, β, γ: 90-120° |

| Volume (V) | The volume of the unit cell. | e.g., 1000-3000 Å3 |

| Calculated Density (Dx) | The theoretical density of the material. | e.g., 1.1-1.6 g/cm3 |

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a solid sample at high magnification. While XRD provides atomic-level structural data, SEM reveals macroscopic features such as crystal shape, size distribution, and surface texture. If this compound were crystallized, SEM could be used to examine the external morphology of the resulting crystals. Furthermore, if the compound were used as a monomer to create a polymer film, SEM would be invaluable for assessing the surface quality, porosity, and homogeneity of that film. Studies on materials like fluorinated polyurethanes have utilized SEM to observe changes in surface structure and cell size, demonstrating the technique's utility in characterizing fluorinated materials. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. chemguide.co.uk

For this compound (C₁₀H₁₀F₂), the molecular ion peak [M]⁺• would be expected at an m/z value corresponding to its molecular weight (168.18 g/mol ). The bombardment of the molecule with electrons in the ion source leads to the formation of this molecular ion, which can then break apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragments provides a molecular fingerprint.

The fragmentation pattern is highly dependent on the stability of the resulting ions and neutral radicals. libretexts.org Key fragmentation pathways for this compound would likely include:

Allylic Cleavage: The bond between the phenyl ring and the butene chain is a likely point of cleavage. Loss of an allyl radical (•CH₂CH=CH₂, mass 41) would yield a highly stabilized difluorobenzyl cation [C₇H₅F₂]⁺ at m/z 127. This is often a prominent peak.

Benzylic Cleavage: Cleavage of the C-C bond beta to the double bond can occur. Loss of a methyl radical (•CH₃) from the parent ion is less likely without rearrangement, but fragmentation of the butene chain can produce various ions.

Loss of Ethene: A McLafferty-type rearrangement, if sterically possible, could lead to the loss of a neutral ethene molecule (C₂H₄, mass 28), resulting in an ion at m/z 140.

Fragments from the Butene Chain: Ions corresponding to fragments of the butene chain itself, such as [C₃H₅]⁺ (m/z 41) and [C₂H₃]⁺ (m/z 27), are also expected, similar to the fragmentation of 1-butene (B85601). docbrown.info

| m/z Value | Proposed Ion Structure | Formation Pathway |

|---|---|---|

| 168 | [C₁₀H₁₀F₂]⁺• | Molecular Ion [M]⁺• |

| 127 | [C₇H₅F₂]⁺ | Loss of •C₃H₅ (allyl radical) |

| 109 | [C₆H₃F₂]⁺ | Loss of C₃H₅ followed by loss of H₂O (from rearrangement) or C₂H₂ |

| 41 | [C₃H₅]⁺ | Allyl cation from chain fragmentation |

Thermal Analysis Methodologies (e.g., TGA)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. Thermogravimetric Analysis (TGA) is a primary method that measures changes in the mass of a sample as it is heated at a controlled rate. wikipedia.org

A TGA analysis of this compound would provide critical information about its thermal stability and volatility. libretexts.org The resulting TGA curve plots mass percentage against temperature. For a relatively volatile compound, the initial mass loss would correspond to its boiling point. Any subsequent, sharp drops in mass at higher temperatures would indicate thermal decomposition. wikipedia.orglibretexts.org This allows for the determination of the upper temperature limit at which the compound is stable. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidation. libretexts.org

Computational Spectroscopy for Spectral Prediction and Interpretation

Computational spectroscopy employs theoretical models and quantum chemistry calculations to predict and help interpret experimental spectra. Methods like Density Functional Theory (DFT) are powerful tools for modeling the properties of molecules like this compound.

By solving the electronic structure of the molecule, these computational methods can predict a range of spectroscopic data:

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated to aid in the assignment of complex experimental NMR spectra.

Vibrational Spectra: Infrared (IR) and Raman frequencies and intensities can be computed. This helps in assigning specific absorption bands to particular vibrational modes of the molecule, such as C-F stretches, C=C bond vibrations, and aromatic ring modes.

Electronic Spectra: UV-Visible absorption wavelengths and oscillator strengths can be predicted, providing insight into the electronic transitions of the molecule.

These theoretical predictions serve as a valuable complement to experimental data, providing a deeper understanding of the molecule's structure and properties and confirming experimental assignments.

Applications and Derivatives in Advanced Chemical Research

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

While specific documented syntheses using 4-(2,5-difluorophenyl)-1-butene as a starting material are not extensively reported in publicly available literature, its structure suggests significant potential as a key intermediate in the synthesis of more complex molecules. The terminal alkene and the difluorophenyl group are both amenable to a wide range of chemical transformations.

Fluorinated phenylbutane and its derivatives are recognized as valuable building blocks in medicinal chemistry. For instance, related structures like 4-(2,4,5-trifluorophenyl)butane-1,3-diamines have been designed and synthesized as inhibitors of dipeptidyl peptidase IV (DPP4), a validated target for antidiabetic medicines. nih.gov This highlights the potential of the fluorophenylbutane scaffold in the development of bioactive compounds. The synthesis of such complex molecules often involves multi-step processes, including multicomponent reactions, where a molecule like this compound could serve as a versatile starting point. researchgate.net

The reactivity of the terminal alkene allows for a variety of addition and functionalization reactions. For example, rhodium-catalyzed carboamination of alkenes with arylboronic acids and dioxazolones provides a route to valuable amine products, including α-amino acid derivatives. It is conceivable that this compound could be a suitable substrate for such catalytic processes, leading to the synthesis of complex chiral amines. Furthermore, the alkene can undergo difluorination, as demonstrated in catalytic, diastereoselective 1,2-difluorination reactions of alkenes, which would yield even more highly fluorinated building blocks. orgsyn.org The aromatic ring, activated by the fluorine atoms, can also participate in various coupling and substitution reactions, further expanding its synthetic utility.

Derivatization for Novel Chemical Entities with Specific Reactivity Profiles

The derivatization of this compound can lead to novel chemical entities with tailored reactivity. By analogy with the closely related isomer, 4-(3,5-difluorophenyl)-1-butene, a range of chemical transformations can be anticipated.

The butene chain is susceptible to both oxidation and reduction. Oxidation, using reagents like potassium permanganate (B83412) or chromium trioxide, would likely yield the corresponding alcohol, 4-(2,5-difluorophenyl)-1-butanol, or the ketone, 4-(2,5-difluorophenyl)butanone. Conversely, reduction of the double bond, for example through catalytic hydrogenation with hydrogen gas over a palladium catalyst, would produce 4-(2,5-difluorophenyl)butane.

The terminal double bond is also a handle for various addition reactions. For example, hydrochlorination of 4-phenyl-1-butene (B1585249) has been demonstrated using cobalt catalysts, suggesting that similar transformations could be applied to its difluorinated analog to introduce other functional groups. orgsyn.org Furthermore, catalytic 1,1-diazidation of terminal alkenes has been developed as a method to produce geminal diazides, which are precursors to other valuable molecules. researchgate.net

The difluorophenyl ring itself can be derivatized. The fluorine atoms can potentially be substituted via nucleophilic aromatic substitution reactions, although this generally requires harsh conditions. These derivatization strategies allow for the creation of a library of compounds from a single starting material, each with a unique reactivity profile for further chemical synthesis or for screening for biological activity.

Potential Applications in Materials Science and Polymer Chemistry

The unique combination of a polymerizable alkene and a fluorinated aromatic ring makes this compound an interesting candidate for applications in materials science and polymer chemistry.

The terminal alkene group of this compound suggests its potential use as a monomer in addition polymerization reactions. The polymerization of 1-butene (B85601) is a well-established industrial process, and a variety of catalysts, including single-site metallocene and post-metallocene catalysts, are known to produce poly(1-butene) with controlled microstructures and high molecular weights. nih.govrsc.org It is plausible that this compound could be polymerized using similar catalytic systems to produce a novel fluorinated polymer, poly[this compound].

This polymer would be a type of functional polyolefin, a class of materials that is of great interest for creating polymers with enhanced properties. scite.ai The synthesis of such functional polyolefins can be achieved through the direct copolymerization of an olefin with a functional comonomer. nih.gov In this case, this compound could be either homopolymerized or copolymerized with other olefins like ethylene (B1197577) or propylene (B89431) to create a range of new polymeric materials with tailored properties. The resulting polymers would combine the properties of a polyolefin backbone with the specific characteristics imparted by the difluorophenyl side groups.

Beyond creating new homopolymers, this compound could be integrated into other polymeric structures to create functional materials. One approach is the synthesis of graft and block copolymers. researchgate.net For example, it could be used as a comonomer in the synthesis of polyolefin-based thermoplastic elastomers. The incorporation of the difluorophenyl moiety could influence the material's mechanical and thermal properties, as well as its surface characteristics.

Another strategy is the post-polymerization modification of existing polymers. nih.gov For example, a polymer with reactive sites could be functionalized by grafting this compound onto its backbone. Conversely, a polymer made from this compound could be further functionalized through reactions of the pendant difluorophenyl rings. This could be used to attach other chemical groups, thereby creating materials with specific functionalities for applications such as membranes, coatings, or advanced composites.

Studies on various fluorinated polymers have shown that the introduction of fluorine atoms can significantly increase the degradation temperature of the material. dtic.milrsc.org For example, the thermal stability of polydienes has been shown to be enhanced by fluorination. dtic.mil The pyrolysis of fluorinated polydienes can lead to the formation of a thermally stable, graphite-like residue, which is not observed in their non-fluorinated precursors. dtic.mil

Therefore, it is reasonable to expect that a polymer derived from this compound would exhibit enhanced thermal stability compared to its non-fluorinated analog, poly(4-phenyl-1-butene). This enhanced stability would be a direct consequence of the two fluorine atoms on the phenyl ring. This property would be highly desirable for applications where materials are exposed to high temperatures during processing or in their final use. The synergistic effect of fluorination and the regularity of the polymer chain can play a crucial role in the long-term thermal stability of the material. rsc.org

Future Research Directions and Concluding Remarks

Exploration of Novel Catalytic Systems for Stereoselective Synthesis

The synthesis of specific stereoisomers of chiral molecules is crucial in the pharmaceutical industry, as different enantiomers can exhibit vastly different biological activities. Asymmetric catalysis stands as one of the most efficient methods for achieving this. jocpr.com Future investigations into the synthesis of 4-(2,5-difluorophenyl)-1-butene should prioritize the development of catalytic systems capable of controlling the chirality of the butene sidechain.

Promising avenues for exploration include transition metal catalysis, organocatalysis, and biocatalysis. jocpr.com Chiral rhodium and palladium complexes have demonstrated exceptional efficacy in enantioselective reactions and are prime candidates for investigation. jocpr.comresearchgate.net Furthermore, the use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful strategy for stereoselective synthesis. jocpr.com Biocatalysis, which employs enzymes to catalyze reactions with high specificity, offers an environmentally benign route to enantiomerically pure compounds. jocpr.comencyclopedia.pub Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols and could be adapted for precursors to the target molecule. encyclopedia.pub

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalytic Approach | Catalyst Example | Potential Reaction | Anticipated Advantage | Reference |

|---|---|---|---|---|

| Transition Metal Catalysis | Chiral Palladium or Rhodium Complexes | Asymmetric cross-coupling or hydrogenation | High enantioselectivity and turnover numbers. | jocpr.comresearchgate.net |

| Organocatalysis | Chiral Phosphoric Acids or Amines | Asymmetric conjugate addition | Metal-free, lower toxicity, and robust reaction conditions. | jocpr.comresearchgate.net |

| Biocatalysis | Engineered Ketoreductases or Lipases | Kinetic resolution of a racemic precursor | Exceptional selectivity under mild, aqueous conditions. | jocpr.comencyclopedia.pub |

| Named Reagent Catalysis | Corey–Bakshi–Shibata (CBS) Reagent | Asymmetric reduction of a ketone precursor | High enantioselectivity for producing chiral alcohols. | wordpress.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of organofluorine compounds often involves hazardous reagents and challenging reaction conditions. beilstein-journals.orgvapourtec.com Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, has emerged as a superior alternative to traditional batch processing for such transformations. beilstein-journals.orgresearchgate.net This technology offers significant improvements in safety, heat and mass transfer, reaction control, and scalability. vapourtec.comup.ac.za

Future efforts to produce this compound should leverage flow chemistry platforms. This approach would allow for the safe handling of potentially hazardous fluorinating agents and intermediates within a contained system. vapourtec.com Moreover, flow reactors enable the seamless integration of multiple synthetic steps and in-line purification, paving the way for fully automated synthesis. vapourtec.comresearchgate.net The coupling of automated flow systems with artificial intelligence (AI) and machine learning algorithms represents the next frontier, allowing for rapid reaction optimization and on-demand production. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis | Reference |

|---|---|---|---|

| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced safety due to small reaction volumes and superior temperature control. | vapourtec.comup.ac.za |

| Scalability | Difficult; requires significant redevelopment. | Straightforward by running the system for longer durations ("scaling out"). | researchgate.net |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over reaction parameters (temperature, pressure, time). | beilstein-journals.org |

| Automation & Integration | Difficult to automate multi-step sequences. | Easily integrated with purification and AI-driven optimization for "smart" synthesis. | researchgate.netresearchgate.net |

Advancements in Computational Modeling for Predictive Synthesis and Mechanism Discovery

Modern chemical research is increasingly driven by computational modeling, which can predict molecular properties and reaction outcomes before a single experiment is performed. kfupm.edu.sa Tools like Density Functional Theory (DFT) and machine learning can provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules. kfupm.edu.saresearchgate.net

For this compound, computational modeling will be instrumental in accelerating research and development. It can be used to:

Screen Catalysts: Theoretically evaluate the efficacy of various catalysts (from section 6.1) to identify the most promising candidates for stereoselective synthesis.

Predict Reactivity: Model the electronic structure to understand how the 2,5-difluoro substitution pattern influences the reactivity of both the phenyl ring and the butene chain.

Elucidate Mechanisms: Investigate the pathways of potential functionalization reactions, helping to rationalize observed outcomes and optimize conditions. researchgate.net

Design New Molecules: Physics-based approaches like Free Energy Perturbation (FEP) can predict how modifications to the scaffold will affect properties relevant to drug design, such as binding affinity. youtube.com

Table 3: Application of Computational Methods in Future Research

| Computational Method | Research Application | Predicted Outcome/Insight | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Catalyst design and mechanistic studies | Reaction energy profiles, transition state geometries, molecular orbital energies. | kfupm.edu.saacs.org |

| Molecular Dynamics (MD) | Interaction with biological targets | Binding modes and conformational stability of the molecule in a protein active site. | kfupm.edu.sa |

| Machine Learning (ML) / AI | Reaction optimization and synthesis prediction | Optimal reaction conditions (yield, selectivity); prediction of novel synthesis routes. | researchgate.netacs.org |

| Free Energy Perturbation (FEP) | Protein engineering and drug design | Accurate computation of free energy changes upon mutation or binding. | youtube.com |

Development of New Functionalization Reactions for the 2,5-Difluorophenyl-1-butene Scaffold

The true value of a chemical scaffold lies in its potential for elaboration into a diverse library of more complex molecules. The this compound structure contains two key handles for further modification: the butene double bond and the C-H bonds on the aromatic ring.

Future research should focus on developing novel functionalization reactions for this scaffold. The alkene moiety is ripe for a wide range of transformations, including photocatalyzed difunctionalization to install two new groups across the double bond. researchgate.net Meanwhile, modern methods in C-H activation could allow for the regioselective installation of new substituents onto the difluorophenyl ring, a traditionally challenging transformation. For example, ruthenium-catalyzed C-H activation and annulation can be used to build complex polycyclic systems from simpler aromatic precursors. rsc.org Such strategies would rapidly increase the molecular complexity and provide access to novel chemical matter for screening in drug discovery and materials science programs.

Table 4: Potential Functionalization Reactions of the Scaffold

| Reaction Type | Target Site | Potential Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Difunctionalization | Butene C=C double bond | Photocatalyst, radical precursors | Complex linear or cyclic difluoroalkylated products. | researchgate.net |

| C-H Activation/Annulation | Aromatic C-H bonds | Ruthenium or Palladium catalysts | Polycyclic aromatic compounds, biaryls. | rsc.orgrsc.org |

| Hydroamidation | Butene C=C double bond | Nickel catalyst, isocyanates | α,β-unsaturated amides. | researchgate.net |

| Cyclization | Entire scaffold | Acid or metal catalysts | Fluorinated heterocyclic systems (e.g., chromanes, tetrahydroquinolines). | rsc.org |

Q & A

Q. What are the common synthetic routes for preparing 4-(2,5-Difluorophenyl)-1-butene, and what are the critical reaction parameters to optimize yield and purity?

- Methodological Answer: A key route involves cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) using 2,5-difluorophenylboronic acid and a butene precursor. For example, palladium-catalyzed coupling under inert atmosphere with ligands like triphenylphosphine can enhance efficiency. Critical parameters include temperature control (60–80°C for Suzuki reactions), solvent selection (tetrahydrofuran or DMF), and stoichiometric ratios (1:1.2 aryl halide to alkene). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to confirm the structure and purity of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Identify fluorine-coupled splitting patterns (e.g., para-fluorine in 2,5-difluorophenyl at δ 6.8–7.2 ppm) and alkene protons (δ 5.0–5.5 ppm, coupling constant J = 10–16 Hz).

- IR: Confirm C-F stretches (1090–1150 cm⁻¹) and alkene C=C (1620–1680 cm⁻¹).

- MS (EI/ESI): Molecular ion peak at m/z 182.1 ([M]⁺) and fragmentation patterns (e.g., loss of CH₂=CH₂). Purity is validated by HPLC (C18 column, methanol/water mobile phase) .

Advanced Research Questions

Q. What strategies are employed to investigate the influence of fluorine substitution patterns (e.g., 2,5-difluoro vs. 2,4-difluoro) on the biological activity of aryl-substituted alkenes?

- Methodological Answer: Comparative studies using isosteric analogues (e.g., 4-(2,4-difluorophenyl)-1-butene) assess electronic and steric effects. Techniques include:

- Bioactivity Assays: Measure IC₅₀ values in cellular models (e.g., cancer cell lines) to correlate substituent position with potency.

- Computational Analysis: Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinities. For example, 2,5-difluoro substitution may enhance π-π stacking in enzyme active sites compared to 2,4-difluoro .

Q. How can researchers design experiments to resolve contradictory data regarding the bioactivity of this compound in different cellular models?

- Methodological Answer:

- Dose-Response Curves: Establish consistent protocols (e.g., 0.1–100 µM range, 48-hour exposure) across models.

- Mechanistic Profiling: Use siRNA knockdown or CRISPR to identify target pathways (e.g., Na⁺/Ca²⁺ exchangers, as seen in SEA0400 analogues).

- Cross-Validation: Replicate results in orthogonal assays (e.g., calcium flux vs. cytotoxicity) to rule out model-specific artifacts .

Q. What advanced computational methods are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to proteins (e.g., cytochrome P450) using flexible ligand protocols and AMBER force fields.

- Molecular Dynamics (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories.

- ADMET Prediction (SwissADME): Evaluate pharmacokinetic properties (e.g., logP = 2.8, moderate blood-brain barrier penetration) to prioritize in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.